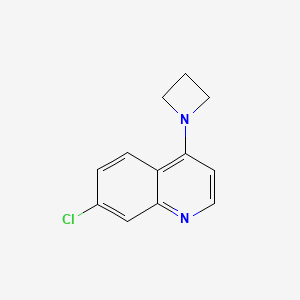
4-(Azetidin-1-yl)-7-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-1-yl)-7-chloroquinoline: is a heterocyclic compound that features a quinoline core substituted with an azetidine ring at the 4-position and a chlorine atom at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-7-chloroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 7-position through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Attachment of the Azetidine Ring: The azetidine ring can be attached to the 4-position through nucleophilic substitution reactions. This can be achieved by reacting the 4-chloroquinoline intermediate with azetidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azetidin-1-yl)-7-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of 7-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Azetidin-1-yl)-7-chloroquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimalarial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-1-yl)-7-chloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
4-(Azetidin-1-yl)-7-chloroquinoline: Unique due to the presence of both azetidine and quinoline rings.
4-(Azetidin-1-yl)-7-methylquinoline: Similar structure but with a methyl group instead of chlorine.
4-(Azetidin-1-yl)-7-fluoroquinoline: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the azetidine and quinoline rings also contributes to its distinct chemical and pharmacological properties.
Propiedades
Número CAS |
60548-24-5 |
|---|---|
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
4-(azetidin-1-yl)-7-chloroquinoline |
InChI |
InChI=1S/C12H11ClN2/c13-9-2-3-10-11(8-9)14-5-4-12(10)15-6-1-7-15/h2-5,8H,1,6-7H2 |
Clave InChI |
IOTIDWUXEBRJBL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


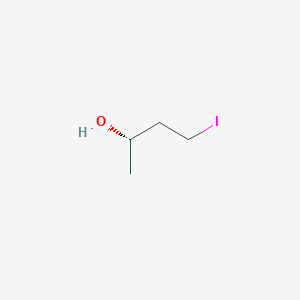

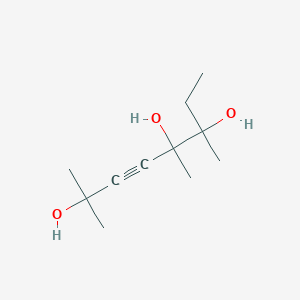
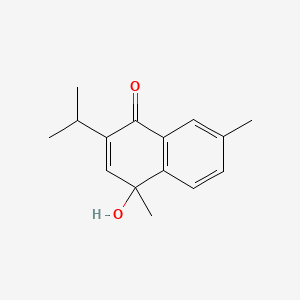

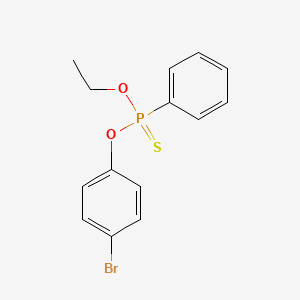
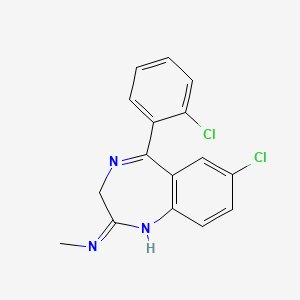
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
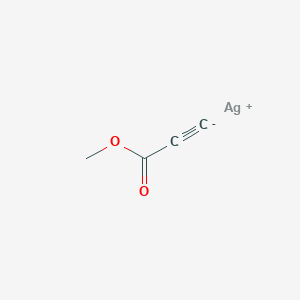
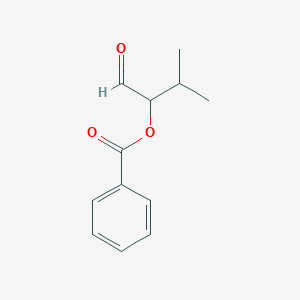
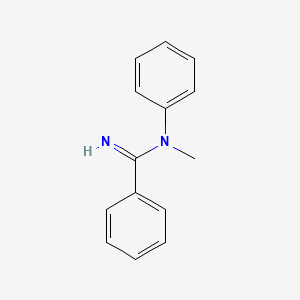
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
